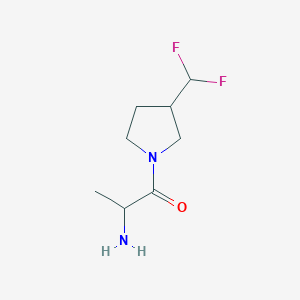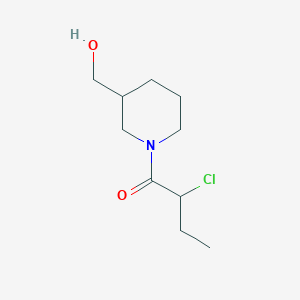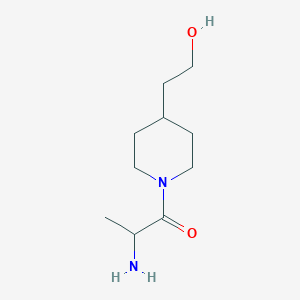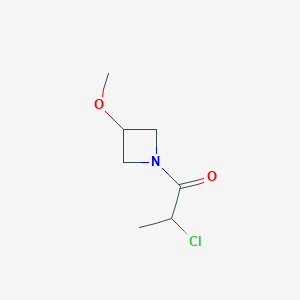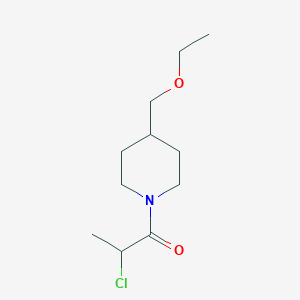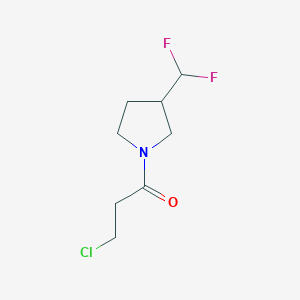
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one
説明
The compound “2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one” is a complex organic molecule that contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a trifluoromethyl group, which is a carbon atom bonded to three fluorine atoms . The presence of a fluorine atom and a carbon-containing pyrrolidine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the trifluoromethyl group could increase the compound’s stability and lipophilicity .科学的研究の応用
Analytical Characterization
- Identification and Analytical Characterization : The compound has been included in studies focusing on the identification and analytical characterization of new chemical entities, demonstrating its relevance in analytical chemistry. For instance, Cui-mei Liu et al. (2022) described the analytical characterization of certain cathinones and N-pyrrolidinyl-substituted amphetamine derivatives, highlighting the importance of such compounds in forensic and analytical sciences (Liu, Hua, Song, & Jia, 2022).
Chemical Synthesis and Reactions
- Catalysis and Synthesis : This chemical plays a role in catalysis and synthesis. For example, the synthesis and reactions of related pyrrolidine derivatives have been studied for their applications in creating various chemical structures and compounds. U. Nagel and H. Nedden (1998) investigated nickel-catalyzed cross-coupling reactions involving pyrrolidine ligands, which could be relevant for understanding the reactivity and applications of 2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one (Nagel & Nedden, 1998).
Material Science and Engineering
- Polymer Synthesis : The compound and its derivatives have implications in material science, particularly in the synthesis of polymers. D. Wöhrle (1972) conducted research on polycondensation reactions involving pyrrolidins, which are relevant to the development of new materials and polymers (Wöhrle, 1972).
Molecular Interaction Studies
- Molecular Interaction Studies : The compound's derivatives are used in the study of molecular interactions, as evidenced in research by J. S. Yadav, D. Sharma, and V. Sharma (2009), who investigated the interactions in mixtures containing pyrrolidin-2-one, a related compound (Yadav, Sharma, & Sharma, 2009).
Chemical Properties Exploration
- Exploration of Chemical Properties : Studies like those conducted by S. K. Mehta, R. Chauhan, and A. D. Triphati (1997) explore the chemical properties of pyrrolidin-2-one and its mixtures, providing insights into the thermodynamics and interactions of compounds similar to this compound (Mehta, Chauhan, & Triphati, 1997).
Organic Chemistry
- Organic Chemistry Applications : The compound and its related chemicals are also studied in the context of organic chemistry, for instance in the synthesis of 2,5-disubstituted pyrroles and pyrrolidines, as shown by research conducted by S. Benetti et al. (2002) (Benetti, Risi, Marchetti, Pollini, & Zanirato, 2002).
作用機序
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological system it interacts with. Pyrrolidine derivatives are generally well-absorbed and can be metabolized by various enzymes in the body .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
生化学分析
Biochemical Properties
2-Chloro-1-(3-(trifluoromethyl)pyrrolidin-1-yl)butan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to explore the pharmacophore space efficiently, contributing to the stereochemistry and three-dimensional coverage of the molecule . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell signaling pathways can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The pyrrolidine ring’s stereogenicity allows for different binding modes to enantioselective proteins, which can lead to varying biological activities . This compound’s ability to modulate enzyme activity and gene expression is central to its mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution within tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its subcellular environment .
特性
IUPAC Name |
2-chloro-1-[3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClF3NO/c1-2-7(10)8(15)14-4-3-6(5-14)9(11,12)13/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOIEYZMUZYWJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



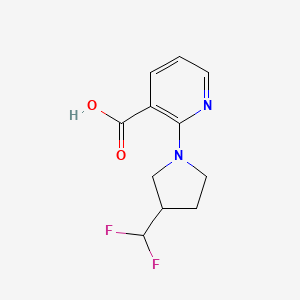

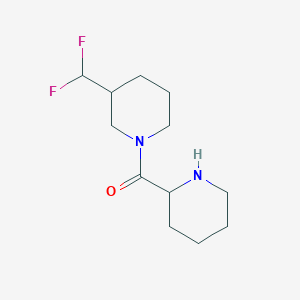
![2-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethan-1-ol](/img/structure/B1476680.png)
![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)
